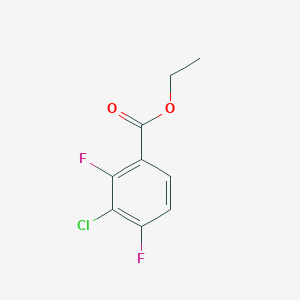

Ethyl 3-chloro-2,4-difluorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-2,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNFZPAHEDGQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Ethyl 3 Chloro 2,4 Difluorobenzoate Analogs

Reactivity of Aromatic Halogens in Substituted Benzoate (B1203000) Esters

The halogen atoms on the benzene (B151609) ring of ethyl 3-chloro-2,4-difluorobenzoate are key to its chemical behavior, particularly in reactions involving metalation and nucleophilic substitution.

Directed Ortho-Metalation and Lithiation Pathways

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In this process, a directed metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org The carboxylic acid group, after in-situ deprotonation, can act as a DMG. rsc.org In substituted benzoic acids, the regioselectivity of lithiation is influenced by the electronic and steric effects of the other substituents on the ring. rsc.org

For dihalogenated benzoic acids, such as analogs of 3-chloro-2,4-difluorobenzoic acid, lithiation often occurs at the position flanked by the two halogen substituents. rsc.org The reaction is typically carried out at low temperatures (e.g., -78°C) using a strong base like sec-butyllithium (B1581126) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). researchgate.net The resulting lithiated species can then react with various electrophiles to introduce new functional groups onto the aromatic ring. illinois.edu

The stability and reactivity of the lithiated intermediate are crucial for the success of these reactions. Studies on related benzoate esters have shown that the nature of the ester group and the substituents on the aromatic ring can significantly impact the stability of the carbanion formed. nih.govbristol.ac.uk

Table 1: Key Factors in Directed Ortho-Metalation

| Factor | Description |

|---|---|

| Directed Metalation Group (DMG) | A functional group that directs the deprotonation to the ortho position through coordination with the lithium reagent. Common DMGs include amides, ethers, and deprotonated carboxylic acids. baranlab.orgwikipedia.orgrsc.org |

| Organolithium Reagent | Strong bases like n-butyllithium or sec-butyllithium are typically used to effect the deprotonation. baranlab.org |

| Solvent | Ethereal solvents like THF are commonly used to solvate the organolithium reagent and the reaction intermediates. researchgate.netillinois.edu |

| Temperature | Low temperatures (-78°C to -60°C) are generally required to maintain the stability of the lithiated intermediate and control the reaction selectivity. researchgate.netbristol.ac.uk |

| Electrophile | A wide range of electrophiles can be used to quench the lithiated intermediate, introducing diverse functionalities. illinois.edu |

Nucleophilic Displacement Reactivity of Halides

Aromatic halides can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a halogen atom on the aromatic ring. The reactivity of the halogens in SNAr reactions is influenced by several factors, including the nature of the halogen, the presence of electron-withdrawing groups on the ring, and the nature of the nucleophile. scienceforecastoa.com

In general, for SNAr reactions, fluorine is a better leaving group than chlorine. nih.govdoubtnut.com This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex formed during the reaction. stackexchange.comwyzant.com Therefore, in this compound, the fluorine atoms are expected to be more susceptible to nucleophilic attack than the chlorine atom.

The presence of the ester group, which is an electron-withdrawing group, further activates the aromatic ring towards nucleophilic attack. Common nucleophiles used in these reactions include alkoxides, amines, and thiolates.

Table 2: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Halogen | Electronegativity | Carbon-Halogen Bond Strength | Leaving Group Ability in SNAr |

|---|---|---|---|

| Fluorine | 3.98 | High | Excellent nih.govdoubtnut.comstackexchange.comwyzant.com |

| Chlorine | 3.16 | Moderate | Good |

| Bromine | 2.96 | Lower | Fair |

| Iodine | 2.66 | Low | Poor |

Ester Group Transformations

The ethyl ester group of this compound can undergo a variety of transformations, including hydrolysis and reduction, to yield other valuable chemical intermediates.

Hydrolysis to Carboxylic Acids

Ester hydrolysis is the reverse of esterification and results in the formation of a carboxylic acid and an alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Hydrolysis : This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgyoutube.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. ucalgary.calibretexts.org

Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon. ucalgary.camasterorganicchemistry.com The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which can then be neutralized with acid to yield the free carboxylic acid. masterorganicchemistry.com The synthesis of 3-chloro-2,4-difluorobenzoic acid from its corresponding ester is a key step in the preparation of various fine chemicals. chemimpex.comnashpharmatech.com

Reduction Reactions (e.g., Bouveault-Blanc Reduction of Esters)

The reduction of esters yields primary alcohols. Several reducing agents can be employed for this transformation, with varying degrees of reactivity and selectivity.

Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a powerful and non-selective reducing agent that readily reduces esters to primary alcohols. harvard.eduquora.commasterorganicchemistry.com It is a source of hydride ions (H⁻) that act as nucleophiles. masterorganicchemistry.com The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup. harvard.edu

Sodium Borohydride (NaBH₄) : NaBH₄ is a milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce esters under standard conditions. quora.comhykuup.com

Bouveault-Blanc Reduction : This classic method involves the reduction of esters to primary alcohols using metallic sodium in absolute ethanol (B145695). alfa-chemistry.comwikipedia.org The reaction proceeds through a single-electron transfer mechanism, generating radical intermediates. alfa-chemistry.com While largely replaced by metal hydride reagents in laboratory settings, the Bouveault-Blanc reduction can still be a cost-effective option for industrial-scale productions. alfa-chemistry.comwikipedia.org

Table 3: Common Reducing Agents for Esters

| Reagent | Reactivity | Products | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Primary Alcohols | Reduces a wide range of functional groups. harvard.eduquora.commasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Low | No reaction (typically) | Selectively reduces aldehydes and ketones. quora.comhykuup.com |

| Bouveault-Blanc (Na/EtOH) | High | Primary Alcohols | Requires anhydrous conditions. alfa-chemistry.comwikipedia.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Moderate | Aldehydes (at low temp.) or Primary Alcohols | Reaction outcome can be controlled by temperature. libretexts.orgcommonorganicchemistry.com |

Radical and Photochemical Reaction Mechanisms

Beyond ionic reactions, this compound and its analogs can participate in radical and photochemical reactions.

Radical Substitution : Aromatic compounds can undergo radical substitution reactions, often initiated by radical initiators or photochemically. wikipedia.org In a radical-nucleophilic aromatic substitution (SRN1) mechanism, an electron is transferred to the aryl halide, forming a radical anion which then expels the halide to form an aryl radical. scienceforecastoa.com This aryl radical can then react with a nucleophile.

Photochemical Reactions : The absorption of light can promote a molecule to an excited electronic state, leading to photochemical reactions. youtube.com Aryl halides can undergo photochemical dehalogenation in the presence of a hydrogen donor. acs.org The reaction can proceed via a radical chain mechanism. acs.org The presence of halogens can also influence photochemical reactions by participating in the formation of reactive halogen species. nih.gov Photochemical methods have also been developed for Sandmeyer-type reactions, which involve the conversion of arenediazonium salts to aryl halides. nih.gov

Photolysis and Photoreduction Studies of Benzoate Esters

The photochemical behavior of halogenated aromatic compounds, including benzoate esters, is crucial for understanding their environmental fate and for synthetic applications. Photolysis, the cleavage of chemical bonds by light, and photoreduction, a light-induced reduction reaction, are key processes.

For halogenated aromatic compounds, the primary photochemical event is often the homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a halogen radical. This process is particularly relevant for compounds containing weaker carbon-halogen bonds, such as C-Br or C-I. The presence of multiple halogen substituents, as in this compound, can lead to complex photochemical behavior.

Studies on related halogenated aromatic compounds have shown that upon irradiation with UV light, they can undergo dehalogenation. nih.gov In the presence of a hydrogen-donating solvent, the resulting aryl radical can abstract a hydrogen atom to form the dehalogenated product. For instance, the degradation of chlorobenzene (B131634) has been shown to proceed through hydroxylation to yield phenolic and catecholic intermediates. nih.gov

In some cases, photoreduction can occur through an electron transfer mechanism. An excited state of the benzoate ester may accept an electron from an electron donor, forming a radical anion. This intermediate can then lose a halide ion to form an aryl radical, which subsequently reacts to form the final product. The efficiency of these photochemical reactions is often described by their quantum yield, which is the number of molecules transformed per photon absorbed.

Investigations into Radical Chain Processes

Halogenated benzoates can participate in radical chain reactions, which are characterized by three main phases: initiation, propagation, and termination. libretexts.org These reactions are fundamental in various synthetic transformations. rutgers.edu

Initiation: The reaction is initiated by the formation of a radical species. This can be achieved by the homolytic cleavage of a bond, often induced by heat or UV light. libretexts.org For example, a radical initiator like AIBN (azobisisobutyronitrile) or a peroxide can be used to generate radicals. In the context of halogenated benzoates, the initiation step could also involve the abstraction of a halogen atom.

Propagation: Once a radical is formed, it can react with a stable molecule to generate a new radical, which continues the chain. libretexts.org A common propagation step is hydrogen abstraction. For instance, a radical can abstract a hydrogen atom from a solvent molecule or another reagent. In reactions involving halogenated benzoates, an aryl radical formed by dehalogenation can abstract a hydrogen atom from a suitable donor to yield the reduced arene and a new radical that continues the chain.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. libretexts.org This can occur in several ways, such as the combination of two aryl radicals, or an aryl radical with another radical species present in the reaction mixture.

A study on the reaction of an α-bromostilbene with a rhenium carbonyl anion proposed a radical-chain mechanism involving the coupling of a vinyl radical with the metal complex, followed by dissociation and bromine atom abstraction. nih.gov This highlights the potential for halogenated compounds to participate in complex radical chain processes.

Dimerization and Cross-Coupling Reactivity of Halogenated Benzoates

Halogenated benzoates are valuable substrates for forming new carbon-carbon bonds through dimerization (homo-coupling) and cross-coupling reactions. These reactions are typically catalyzed by transition metals, most commonly palladium. youtube.com

Dimerization: In a dimerization reaction, two molecules of the halogenated benzoate couple to form a biphenyl (B1667301) derivative. This type of reaction, often referred to as Ullmann-type coupling, typically requires a metal catalyst, such as copper or palladium, and is often carried out at elevated temperatures.

Cross-Coupling Reactions: Cross-coupling reactions join two different molecular fragments and have become a cornerstone of modern organic synthesis. wikipedia.org For halogenated benzoates, the halogen atom serves as a leaving group in the catalytic cycle. The general mechanism for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated benzoate, forming a palladium(II) intermediate. wikipedia.org

Transmetalation: A second organic fragment, typically in the form of an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound), transfers its organic group to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Various named cross-coupling reactions are utilized depending on the nature of the coupling partner, as detailed in the table below.

| Reaction Name | Coupling Partner (Organometallic Reagent) | Catalyst System (Example) | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids or esters) | Pd(PPh₃)₄ / Base | Mild reaction conditions, low toxicity of reagents, and compatibility with a wide range of functional groups. nih.gov |

| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄ or Ni catalyst | High reactivity and functional group tolerance. nih.gov |

| Stille Coupling | Organotin reagents (organostannanes) | Pd(PPh₃)₄ | Tolerant of many functional groups, but the toxicity of tin compounds is a drawback. nih.gov |

| Kumada Coupling | Grignard reagents (organomagnesium halides) | Pd or Ni catalysts | Highly reactive, but the Grignard reagents are not compatible with many functional groups. nih.gov |

These reactions provide powerful methods for the synthesis of complex aromatic structures from halogenated precursors like this compound. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these transformations. nih.gov

Derivatization and Synthesis of Advanced Chemical Entities

Preparation of Functionalized Benzoic Acid Derivatives from Ethyl 3-chloro-2,4-difluorobenzoate Precursors

The transformation of precursors related to this compound into functionalized benzoic acid derivatives is a critical step in the synthesis of various high-value chemical compounds. These reactions introduce hydroxyl and amino groups, which are essential for building more complex molecular architectures.

The synthesis begins with the nitration of 3-chloro-2,4-difluorobenzoic acid to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid. semanticscholar.org This step can be challenging due to the electron-withdrawing effects of the fluorine and carboxyl groups, necessitating higher temperatures and excess nitric acid. semanticscholar.org The resulting nitrobenzoic acid is then esterified to produce ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate. semanticscholar.org

Subsequent hydrogenation of this ethyl ester, catalyzed by palladium on carbon (Pd/C), affords ethyl 5-amino-3-chloro-2,4-difluorobenzoate in high yield. semanticscholar.org Finally, this amino-substituted ester undergoes diazotization and hydrolysis to yield the target 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org

Key Reaction Steps:

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 3-chloro-2,4-difluorobenzoic acid | Concentrated HNO₃ | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | 94% |

| 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol (B145695), H₂SO₄ | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86% |

| Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | H₂, Pd/C | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97% |

Access to Polycyclic Aromatic and Heteroaromatic Systems

Derivatives of this compound are instrumental in the synthesis of complex ring systems, including those found in medicinally important quinolone antibiotics.

The functionalized benzoic acid, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, serves as a crucial starting material for the synthesis of novel 3-quinolinecarboxylic acid derivatives. semanticscholar.org These compounds are a new generation of fluoroquinolone antibiotics known for their potent and broad-spectrum antimicrobial activities. semanticscholar.org The synthesis of these complex quinolones from the hydroxybenzoic acid intermediate involves a multi-step process, including benzylation, condensation with diethyl malonate, hydrolysis, reaction with ethyl orthoformate, substitution with an amine (like cyclopropylamine), cyclization, and finally, ester hydrolysis and debenzylation. semanticscholar.org This pathway provides an efficient route to advanced quinolone structures. semanticscholar.org

Enantioselective Fluorination of Related Keto-Esters

The field of asymmetric synthesis has seen significant advancements in the enantioselective fluorination of β-ketoesters. nih.gov While not directly involving this compound, this research is highly relevant to its potential derivatives. Chiral catalysts, often derived from metal complexes with ligands like DBFOX-Ph and BINAP, have been successfully employed to introduce fluorine atoms with high stereocontrol. nih.gov For instance, catalysts prepared from DBFOX-Ph and nickel(II) perchlorate (B79767) have demonstrated extremely high levels of enantioselectivity (93–99% ee) in the fluorination of cyclic β-ketoesters. nih.gov Another approach involves phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchonine (B1669041) to achieve the catalytic enantioselective fluorination of β-ketoesters. nih.gov These methods are critical for producing optically active fluorinated compounds, which are of great interest in medicinal chemistry.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like Ethyl 3-chloro-2,4-difluorobenzoate. These calculations can predict various molecular properties that are crucial for assessing reactivity.

Calculated Quantum Chemical Parameters for Reactivity Analysis

While direct calculations for this compound are not readily found, studies on similar halogenated benzene (B151609) derivatives provide insight into the types of parameters that are important for reactivity prediction. nih.govresearchgate.net These parameters, obtainable through DFT calculations, describe the global reactivity of a molecule. researchgate.net

| Parameter | Description | Expected Influence on this compound |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the electron-donating ability of a molecule. Higher EHOMO values indicate a greater tendency to donate electrons. | The presence of multiple electron-withdrawing groups would likely result in a relatively low EHOMO, indicating a reduced propensity for electrophilic attack. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of a molecule. Lower ELUMO values indicate a greater tendency to accept electrons. | The electron-deficient nature of the aromatic ring would lead to a low ELUMO, making it susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | The difference between ELUMO and EHOMO, which is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. | The combined effects of the substituents would influence this gap, with a potentially moderate gap indicating a balance between stability and reactivity under certain conditions. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | The asymmetrical substitution pattern of halogens and the ester group would result in a significant dipole moment. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | The high electronegativity of the halogen atoms is a dominant factor in the molecule's electronic properties. |

| Global Hardness (η) and Softness (σ) | Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. | The molecule would be considered a "hard" electrophile due to the presence of the hard fluorine and chlorine atoms. |

This table is a representation of expected properties based on theoretical principles and data from related compounds.

Mechanistic Modeling of Reaction Pathways

For a polysubstituted benzene ring like that in this compound, predicting the site of reaction (regioselectivity) is critical. In nucleophilic aromatic substitution (SNAr) reactions, a common pathway for such electron-deficient aromatic rings, the position of attack by a nucleophile is governed by the ability of the substituents to stabilize the negatively charged intermediate (Meisenheimer complex).

The fluorine and chlorine atoms are good leaving groups, and their strong electron-withdrawing nature stabilizes the negative charge that develops in the ring during nucleophilic attack. The most likely positions for nucleophilic attack would be the carbon atoms bearing the halogen substituents. The relative stability of the possible Meisenheimer complexes would determine the major product. Computational modeling can calculate the energies of these intermediates, thus predicting the regioselectivity. Generally, attack at the para position to an electron-withdrawing group is favored. In this molecule, the positions ortho and para to the ester group are activated towards nucleophilic attack. The chlorine at position 3 and the fluorine at position 4 are potential leaving groups. The relative ease of departure and the stability of the resulting intermediate would dictate the final product distribution. Studies on other halogenated aromatics have shown that computational methods can successfully predict regioisomer distribution in SNAr reactions. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, would be relevant in reactions where a new chiral center is formed. For reactions at the aromatic ring of this compound itself, this is less common unless a chiral reagent is used. However, if the ester group were to participate in a reaction involving a chiral catalyst or reactant, computational modeling could be employed to understand the origins of any observed stereoselectivity by analyzing the transition state energies of the different diastereomeric pathways.

Electron transfer processes are fundamental to many chemical reactions. In the context of this compound, this could involve single-electron transfer (SET) mechanisms, particularly in reactions with certain nucleophiles or under photochemical conditions. Theoretical studies can model the feasibility of such pathways by calculating the reduction potential of the molecule and the energies of the radical intermediates that would be formed. The electron-deficient nature of the aromatic ring suggests that it could be a good electron acceptor in certain reactions.

Energy transfer processes are relevant in photochemical reactions. Upon absorption of light, the molecule is promoted to an excited state. Computational chemistry can model these excited states and predict the likely photochemical reaction pathways, such as photosubstitution or photocleavage. The presence of heavy atoms like chlorine can also influence intersystem crossing rates, which can be investigated computationally. Theoretical investigations on the electron transport through substituted benzene derivatives have shown that electron-withdrawing groups can significantly influence the conductance properties, which is a related concept to intramolecular electron transfer. nih.gov

Structure-Reactivity Relationship Studies of Halogenated Aromatic Esters

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For halogenated aromatic esters, QSAR models can be developed to predict properties such as toxicity, herbicidal activity, or reactivity in certain chemical transformations based on calculated molecular descriptors. nih.govmdpi.comresearchgate.netnih.gov

For instance, QSAR studies on the toxicity of benzoic acids have shown that parameters like the partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (ELUMO) can be used to predict toxicity. nih.gov The presence of halogen atoms significantly influences these parameters. In structure-activity relationship studies of other halogenated compounds, it has been noted that the type and position of the halogen can have a dramatic effect on biological activity. mdpi.comdrugdesign.org For example, the introduction of a chlorine atom can significantly enhance the potency of a drug candidate. drugdesign.org

QSAR models for a series of compounds including this compound could be developed using a variety of molecular descriptors:

Common Descriptors in QSAR Studies of Halogenated Aromatic Compounds

| Descriptor Category | Specific Examples | Relevance |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, Partial atomic charges, Electronegativity | Describe the ability of the molecule to participate in electrostatic and charge-transfer interactions. nih.gov |

| Steric Descriptors | Molecular volume, Surface area, Molar refractivity | Quantify the size and shape of the molecule, which are important for binding to a receptor or active site. |

| Hydrophobic Descriptors | Log P (octanol-water partition coefficient) | Describes the lipophilicity of the molecule, which influences its transport and distribution in biological systems. |

| Topological Descriptors | Connectivity indices, Shape indices | Numerically encode the branching and connectivity of the molecular structure. |

By synthesizing a series of analogs of this compound and measuring their reactivity or activity, a statistically significant QSAR model could be generated. Such a model would not only allow for the prediction of properties for untested compounds but also provide insights into the molecular features that are most important for the observed activity, thereby guiding the design of new molecules with desired properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For Ethyl 3-chloro-2,4-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will manifest as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The chemical shifts for these protons are influenced by the electronegative oxygen atom of the ester group. The aromatic region of the spectrum will be more complex due to the substitution pattern on the benzene (B151609) ring. The two aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns dictated by the through-bond and through-space interactions with the fluorine and chlorine substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. The spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling, which can be a powerful tool for assigning the signals. For instance, in the related compound Ethyl 3,4-difluorobenzoate, the carbonyl carbon appears at approximately 165.2 ppm, the methylene carbon at 61.5 ppm, and the methyl carbon at 14.1 ppm. hmdb.ca

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-2 and C-4 positions. The chemical shifts of these fluorine atoms and the coupling between them (J-coupling) provide unambiguous evidence for their relative positions on the aromatic ring.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.4 | Triplet | -CH₃ |

| ¹H | ~4.4 | Quartet | -OCH₂- |

| ¹H | 7.0 - 8.0 | Multiplet | Aromatic-H |

| ¹³C | ~14 | Singlet | -CH₃ |

| ¹³C | ~62 | Singlet | -OCH₂- |

| ¹³C | 110 - 160 (with C-F coupling) | Multiplets | Aromatic-C |

| ¹³C | ~164 | Singlet | C=O |

| ¹⁹F | Specific shifts for each F | Doublets | Aromatic-F |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Analysis of Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ester. For a typical aromatic ester, this band appears in the region of 1730-1715 cm⁻¹. In the case of Ethyl 3,4-difluorobenzoate, a structurally similar compound, the carbonyl stretch is observed at 1720 cm⁻¹. hmdb.ca The electron-withdrawing effects of the chlorine and fluorine atoms on the benzene ring in this compound are expected to slightly increase the frequency of the carbonyl stretch compared to unsubstituted ethyl benzoate (B1203000). Other characteristic bands in the IR spectrum would include C-O stretching vibrations of the ester group, C-H stretching of the ethyl and aromatic groups, and C-F and C-Cl stretching vibrations.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Ester) | ~1725 | Strong |

| C-O (Ester) | 1300 - 1000 | Strong |

| C-F | 1250 - 1020 | Strong |

| C-Cl | 850 - 550 | Strong |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₇ClF₂O₂), the expected exact mass can be calculated with high precision. HRMS analysis would confirm the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃), the loss of an ethyl radical (-CH₂CH₃), and cleavage of the ester bond, leading to the formation of the 3-chloro-2,4-difluorobenzoyl cation. These fragmentation pathways help to confirm the connectivity of the atoms within the molecule.

Predicted HRMS and MS/MS Fragmentation Data for this compound:

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ (Molecular Ion) | ~220.0075 | Parent ion of this compound |

| [M - OCH₂CH₃]⁺ | ~175.9768 | Loss of the ethoxy group |

| [M - CH₂CH₃]⁺ | ~191.9812 | Loss of the ethyl radical |

| [C₇H₂ClF₂O]⁺ | ~174.9708 | 3-chloro-2,4-difluorobenzoyl cation |

Advanced Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be suitable. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. The purity of a sample can be determined by the area percentage of its peak in the chromatogram. A supplier, BLD Pharm, indicates the availability of HPLC data for this compound. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful for the analysis of complex samples, as it provides both retention time and mass-to-charge ratio information for each component. LC-MS analysis of this compound would allow for its unambiguous identification and quantification even in complex matrices. BLD Pharm also suggests the availability of LC-MS data for this compound. bldpharm.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes smaller stationary phase particles and higher pressures, resulting in faster analysis times, better resolution, and increased sensitivity. UPLC would be an excellent choice for high-throughput analysis and for the separation of closely related impurities from this compound. The availability of UPLC data is also mentioned by the supplier BLD Pharm. bldpharm.com

Typical Chromatographic Conditions for Analysis:

| Parameter | HPLC | UPLC |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) | UV and/or Mass Spectrometry |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The substitution pattern on the benzene ring influences the position and intensity of these bands. For a related compound, Ethyl 3,4-difluorobenzoate, a bathochromic shift (a shift to longer wavelength) with a λmax of around 270 nm is observed compared to mono-fluorinated analogs due to enhanced conjugation. hmdb.ca A similar absorption maximum would be expected for this compound. This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving this compound.

Applications As Synthetic Intermediates and Building Blocks in Advanced Chemical Synthesis

Utility in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

Fluorinated compounds are of immense interest in the life sciences due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. Ethyl 3-chloro-2,4-difluorobenzoate serves as a key precursor for molecules in both the pharmaceutical and agrochemical industries.

The core structure of this compound is found in intermediates essential for producing potent bioactive molecules. For instance, the related precursor, 3-chloro-2,4-difluorobenzoic acid, is a key intermediate for synthesizing antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net Similarly, 2,4-difluoro-3,5-dichlorobenzoic acid is another critical intermediate for preparing quinolone-3-carboxylic acids. researchgate.net These quinolone derivatives are a major class of broad-spectrum antibiotics.

In the agrochemical sector, the 3,5-dichloro-2,4-difluoroaniline (B1223766) structure, which is closely related to the substitution pattern of this compound, is an important intermediate for the insecticide Teflubenzuron. google.com This highlights the value of the specific halogen arrangement on the phenyl ring for creating molecules with significant biological activity in agriculture. google.com

Drug discovery programs often rely on the availability of advanced building blocks to rapidly synthesize libraries of new chemical entities for screening. This compound is an ideal precursor for this purpose. Its parent acid, 3-chloro-2,4-difluorobenzoic acid, is a recognized and vital intermediate for creating quinolone-3-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. researchgate.netresearchgate.net A practical synthesis for a key derivative, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, starts from 2,4-difluoro-3-chlorobenzoic acid and proceeds through an esterification step, demonstrating the relevance of ethyl esters like the title compound in these synthetic pathways. researchgate.net By providing a ready-made, highly functionalized aromatic ring, this compound allows medicinal chemists to bypass several foundational steps and focus on introducing further molecular diversity.

Role in the Development of Functional Materials (e.g., Liquid Crystals)

The unique electronic properties conferred by fluorine and chlorine atoms make halogenated benzene (B151609) derivatives attractive for applications in materials science. While direct use of this compound in liquid crystals is not extensively documented, structurally similar compounds are employed in this field. For example, the synthesis of complex liquid crystal compounds has been developed using 3,5-difluorobromobenzene as a starting material. google.com This indicates that the difluoro-substituted phenyl motif is a valuable component in the design of liquid crystalline structures. The specific substitution pattern of this compound offers a potential entry point for creating novel functional materials with tailored optical and electronic properties.

Strategies for Enhancing Synthetic Complexity and Efficiency

The primary advantage of using a building block like this compound is the enhancement of synthetic efficiency. Complex target molecules often require multi-step syntheses. The preparation of key intermediates, such as 2,4-difluoro-3,5-dichlorobenzoic acid, from simpler starting materials involves a sequence of reactions including nitration, reduction, diazotization, and chlorination. researchgate.netresearchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1097886-66-2 | bldpharm.com |

| Molecular Formula | C₉H₇ClF₂O₂ | bldpharm.com |

| Molecular Weight | 220.60 | bldpharm.com |

| Synonyms | Benzoic acid, 3-chloro-2,4-difluoro-, ethyl ester | N/A |

| Class | Organic Building Block, Pharmaceutical Intermediate | bldpharm.combldpharm.com |

Table 2: Related Synthetic Intermediates and Their Applications

| Compound Name | Application / Role |

|---|---|

| 3-Chloro-2,4-difluorobenzoic acid | Key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.netfishersci.ca |

| 2,4-Difluoro-3,5-dichlorobenzoic acid | Key intermediate for preparing quinolone-3-carboxylic acids. researchgate.net |

| 3,5-bis-chloro-2,4-difluoroaniline | Intermediate for the insecticide Teflubenzuron and anti-parasite drug candidates. google.com |

| 3,5-Difluorobromobenzene | Starting material in the synthesis of liquid crystal compounds. google.com |

| Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | An intermediate formed during the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. researchgate.net |

Future Research Perspectives and Directions

Development of Sustainable and Green Synthetic Routes

Future research will increasingly focus on developing environmentally benign and efficient methods for the synthesis of ethyl 3-chloro-2,4-difluorobenzoate and its derivatives. Traditional esterification methods often rely on harsh conditions and the use of stoichiometric, corrosive acid catalysts like sulfuric acid, leading to significant waste generation. jetir.org Green chemistry principles offer a pathway to more sustainable processes. numberanalytics.com

Key areas for development include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as Amberlyst-15, presents a recyclable and less corrosive alternative to traditional liquid acids. jetir.org These catalysts simplify product purification and minimize acidic waste streams. jetir.org

Biocatalysis: Enzymatic esterification, employing lipases, offers high selectivity under mild reaction conditions, reducing the formation of byproducts. researchgate.net This approach is particularly appealing for the synthesis of high-value, complex molecules where chemo- and regioselectivity are crucial. researchgate.net

Alternative Activation Methods: Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in esterification reactions, often under solvent-free conditions. researchgate.net The application of phase transfer catalysis (PTC) in a solvent-free system is another promising green chemistry procedure for synthesizing aromatic esters. researchgate.net

Novel Oxidants: The development of catalysts that utilize molecular oxygen as the sole oxidant for the direct synthesis of aryl esters from arenes and carboxylic acids represents a significant step towards greener chemical synthesis, with water as the only byproduct. labmanager.com

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Advantages | Potential Challenges for this compound |

| Solid Acid Catalysis | Catalyst recyclability, reduced corrosion, simplified workup. jetir.org | Catalyst deactivation, potential for lower activity compared to homogeneous catalysts. |

| Enzymatic Esterification | High selectivity, mild reaction conditions, "natural product" label. researchgate.net | Enzyme cost and stability, potential for slower reaction rates. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. researchgate.net | Specialized equipment required, scalability concerns for industrial production. |

| Oxygen-Based Oxidation | Use of a green oxidant (O2), atom economy, water as a byproduct. labmanager.com | Catalyst development for specific substrates, optimization of reaction conditions. |

Discovery of Novel Transformations and Reactivity Patterns

The polysubstituted nature of this compound provides a rich platform for exploring novel chemical transformations. The interplay of the electron-withdrawing fluorine and chlorine atoms with the ester group can lead to unique reactivity patterns. numberanalytics.comlibretexts.org

Future research could investigate:

Cross-Coupling Reactions: The C-Cl bond offers a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-nitrogen bonds. researchgate.net The influence of the ortho- and para-fluoro substituents on the reactivity of the C-Cl bond is an area ripe for investigation.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the aromatic ring, enhanced by the fluorine and chlorine substituents, makes it a candidate for S_NA_r reactions. Investigating the regioselectivity of nucleophilic attack at the different positions would provide valuable insights into the compound's reactivity.

C-H Functionalization: Direct functionalization of the remaining C-H bond on the aromatic ring presents an atom-economical approach to further derivatization. Research into regioselective C-H activation, guided by the existing substituents, could unlock new synthetic pathways.

Transformations of the Ester Group: Beyond simple hydrolysis or transesterification, exploring novel reductions, additions of organometallic reagents, and other transformations of the ethyl ester moiety will expand the synthetic utility of this scaffold.

Expansion of Derivatization Strategies for Diverse Chemical Libraries

This compound is an attractive starting material for the generation of diverse chemical libraries for drug discovery and materials science. The presence of multiple reaction sites allows for a modular and divergent synthetic approach. rsc.org

Future efforts in this area should focus on:

Combinatorial Chemistry: Developing robust and high-throughput synthetic methodologies to systematically modify the aromatic ring and the ester functionality will enable the rapid generation of large libraries of derivatives.

Late-Stage Functionalization: The ability to introduce functional groups in the final steps of a synthetic sequence is highly valuable. Research into late-stage C-H functionalization and cross-coupling reactions of this compound derivatives will be crucial.

Synthesis of Bioactive Scaffolds: The fluorinated and chlorinated benzene (B151609) ring is a common motif in many pharmaceuticals and agrochemicals due to the favorable effects of fluorine on properties like metabolic stability and binding affinity. rsc.org Derivatization strategies should target the synthesis of novel compounds with potential biological activity, such as substituted quinolines and benzazoles. nih.govlongdom.org

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. acs.org Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. acs.orgmdpi.commdpi.com

Future research should leverage this integration to:

Predict Reactivity and Regioselectivity: DFT calculations can be used to model the transition states of various reactions, helping to predict the most likely sites of electrophilic or nucleophilic attack and the regiochemical outcomes of reactions like C-H functionalization and S_NA_r. nih.govacs.org

Elucidate Reaction Mechanisms: Computational studies can help to elucidate complex reaction mechanisms, such as those involved in catalytic cycles or multi-step cascade reactions. rsc.orgnih.gov This understanding is crucial for optimizing reaction conditions and developing more efficient synthetic routes. acs.org

Design Novel Catalysts and Reagents: Computational screening can be employed to identify promising new catalysts and reagents for specific transformations of this compound, reducing the need for extensive empirical screening. acs.org

Rationalize Spectroscopic and Physicochemical Properties: DFT can be used to calculate and interpret spectroscopic data (e.g., NMR, IR) and predict key physicochemical properties of newly synthesized derivatives, aiding in their characterization and the establishment of structure-property relationships. nih.govresearchgate.net

A summary of how computational and experimental methods can be integrated is provided in Table 2.

| Research Area | Experimental Approach | Computational (DFT) Contribution | Synergistic Outcome |

| Sustainable Synthesis | Screening of catalysts and reaction conditions. | Modeling catalyst-substrate interactions and reaction energy profiles. acs.org | Rational design of more efficient and selective green synthetic protocols. |

| Novel Transformations | Exploration of new reactions and product characterization. | Prediction of reaction barriers and elucidation of mechanistic pathways. nih.govacs.org | Guided discovery of novel reactivity and efficient reaction optimization. |

| Derivatization Strategies | Synthesis and screening of compound libraries. | In silico design of derivatives with desired properties. | Focused and efficient generation of chemical libraries with higher hit rates. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis, leading to the development of new materials and potentially life-saving therapeutics.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-chloro-2,4-difluorobenzoate, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. For example, fluorination of a benzoic acid precursor using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor, followed by chlorination with N-chlorosuccinimide (NCS). Esterification with ethanol under acid catalysis (e.g., H₂SO₄) completes the process. Key considerations:

- Temperature control : Maintain ≤60°C during fluorination to avoid side reactions like defluorination .

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to separate byproducts such as 3-chloro-2,4,5-trifluorobenzoic acid (CAS 101513-77-3) .

- Byproduct monitoring : Employ GC-MS or HPLC to track intermediates and impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Peaks for 2-F and 4-F appear at δ -110 to -120 ppm (aromatic fluorines) and δ -140 to -160 ppm (electron-withdrawing group-adjacent fluorines) .

- GC-MS : Identifies molecular ion peaks (e.g., m/z 234 for [M]⁺) and fragmentation patterns (e.g., loss of ethyl group at m/z 189) .

- IR Spectroscopy : Key stretches include C=O (ester) at ~1740 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Advanced Research Questions

Q. How do halogen substituents influence the compound’s reactivity in copolymer synthesis?

Methodological Answer: The 3-chloro and 2,4-difluoro groups enhance electron-deficient aromatic systems, enabling nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). Example applications:

- Copolymer synthesis : React with styrene derivatives using Pd catalysts to form halogenated polyarylates. The chloro group facilitates chain termination, while fluorines improve thermal stability (Tg >150°C) .

- Solubility : Copolymers are soluble in THF and DMF but insoluble in methanol, aiding purification .

Table 1: Thermal properties of halogenated copolymers

| Halogen Substituents | Tg (°C) | Solubility in THF |

|---|---|---|

| 3-Cl, 2,4-diF | 165 | Yes |

| 2,4-diF | 142 | Yes |

Q. How can asymmetry parameters resolve contradictions in toxicity data for halogenated benzoates?

Methodological Answer: Asymmetric concentration-effect curves (e.g., EC₅₀ variations) arise due to non-uniform ligand-receptor interactions. Use the 5-parameter logistic (5PL) model with an asymmetry factor (s) instead of the 4PL model:

- Case Study : For 3-chloro-2,4-pentanedione, 5PL-1P yielded EC₅₀ = 1.34 mg/L (r² = 0.9993) vs. 4PL’s EC₅₀ = 1.25 mg/L (r² = 0.9899). The asymmetry parameter (s = 0.26) corrected data skewness .

- Application : Fit toxicity data using software like GraphPad Prism, comparing Akaike Information Criterion (AIC) values to select the best model .

Q. What computational methods predict regioselectivity in nucleophilic substitutions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level. Calculate Fukui indices (f⁻) to identify electrophilic sites. The 3-Cl position typically shows higher f⁻ values, making it reactive toward nucleophiles like methoxide .

- MD Simulations : Model solvation effects in DMF or THF to predict reaction pathways. Polar solvents stabilize transition states, favoring SNAr over elimination .

Q. How can byproducts like 3-chloro-2,4,5-trifluorobenzoic acid be identified and quantified during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.